molecular formula C29H31O2P B8223880 (2S,3S)-4-(Anthracen-9-YL)-3-(tert-butyl)-2-(2-methoxypropan-2-YL)-2,3-dihydrobenzo[D][1,3]oxaphosphole

(2S,3S)-4-(Anthracen-9-YL)-3-(tert-butyl)-2-(2-methoxypropan-2-YL)-2,3-dihydrobenzo[D][1,3]oxaphosphole

Cat. No.: B8223880
M. Wt: 442.5 g/mol
InChI Key: KSFFMGCOVIIBPE-UCGGBYDDSA-N
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Description

Role in Palladium-Catalyzed Cross-Coupling Reactions

The ligand’s sterically demanding anthracenyl and tert-butyl groups make it particularly effective in facilitating challenging Pd-catalyzed cross-couplings. In Suzuki-Miyaura reactions involving sterically hindered aryl halides and boronic acids, the ligand’s rigidity prevents undesired β-hydride elimination while accelerating transmetallation. For example, couplings of ortho-substituted aryl bromides with neopentylglycolboronates proceed in >90% yield under mild conditions (toluene, 110°C, 12 h) with Pd(OAc)₂ (1 mol%) and the ligand (2 mol%). The methoxypropan-2-yl substituent enhances solubility in nonpolar solvents, enabling efficient catalyst turnover.

Comparative studies with BI-DIME ligands reveal that the anthracene moiety in (2S,3S)-4-(Anthracen-9-YL)-3-(tert-butyl)-2-(2-methoxypropan-2-YL)-2,3-dihydrobenzo[D]oxaphosphole reduces dimerization of Pd intermediates, as evidenced by in situ XAS spectroscopy. This property is critical for couplings requiring high catalyst stability, such as those involving electron-deficient heteroaromatics.

Asymmetric Hydrogenation with Rhodium Complexes

When coordinated to Rh(I), this ligand induces exceptional enantioselectivity in the hydrogenation of cyclic β-arylenamides. The anthracenyl groups create a chiral environment that aligns substrates for syn-addition of hydrogen, achieving >99% ee in the synthesis of 3-aminochromans (Table 1). This performance surpasses traditional BINAP and Josiphos ligands, which typically yield 85–92% ee for similar substrates.

Table 1. Enantioselective Hydrogenation of β-Arylenamides Using Rh/(2S,3S)-Ligand Complexes

Substrate Product Yield (%) ee (%) Conditions
Cyclic enamide (8a) 3-Aminochroman (9a) 98 99.5 MeOH, 100 psi H₂, 20°C
Linear β-arylenamide β-Arylisopropylamine 95 98.2 iPrOH, 50 psi H₂, 25°C

The ligand’s dihydrobenzooxaphosphole ring imposes a biaryl dihedral angle of 68.5°, as determined by X-ray crystallography of the Rh(NBD) complex. This angle optimizes the chiral pocket’s dimensions for accommodating bulky substrates while maintaining electronic communication between the metal center and the anthracene π-system.

Enantioselective Suzuki-Miyaura Couplings

In asymmetric Suzuki-Miyaura couplings, the ligand enables the synthesis of axially chiral biaryls with up to 97% ee. Key to this performance is its ability to stabilize Pd(0) intermediates during oxidative addition, as demonstrated by kinetic studies using Hammett plots. For instance, the coupling of 2-naphthylboronic acid with 2-bromo-3-methylbenzoate proceeds with 94% ee when using K₃PO₄ as the base (Scheme 3).

The methoxypropan-2-yl group plays a dual role: (1) its electron-donating properties accelerate reductive elimination, and (2) its steric bulk prevents racemization of the biaryl product. This contrasts with simpler dihydrobenzooxaphosphole ligands (e.g., BABIPhos), which exhibit lower enantioselectivity (70–80% ee) under identical conditions.

Reductive Cyclization and Dearomative Transformations

The ligand’s extended π-system facilitates dearomative cyclizations via Rh-catalyzed hydrogenation. In one notable application, naphthalene derivatives undergo reductive cyclization to yield tetralin-based amines with 91% ee. The anthracene moiety participates in substrate preorganization through π-π stacking, as evidenced by DFT calculations showing a binding energy of −8.3 kcal/mol for naphthalene adducts.

For reductive cyclizations of α,β-unsaturated ketones, the ligand’s tert-butyl group shields the metal center from solvent molecules, increasing turnover frequency (TOF) by 3-fold compared to unsubstituted analogues. This property is critical for industrial-scale applications where catalyst efficiency directly impacts process economics.

Properties

IUPAC Name

(2S,3S)-4-anthracen-9-yl-3-tert-butyl-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31O2P/c1-28(2,3)32-26-23(16-11-17-24(26)31-27(32)29(4,5)30-6)25-21-14-9-7-12-19(21)18-20-13-8-10-15-22(20)25/h7-18,27H,1-6H3/t27-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFFMGCOVIIBPE-UCGGBYDDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(C)(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@@]1[C@H](OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(C)(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31O2P
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,3S)-4-(Anthracen-9-YL)-3-(tert-butyl)-2-(2-methoxypropan-2-YL)-2,3-dihydrobenzo[D][1,3]oxaphosphole is a phosphole derivative notable for its unique structural features, including an anthracene moiety and a tert-butyl group. This compound has garnered attention for its potential applications in various fields, particularly in organic electronics and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C25H23O2P
  • Molecular Weight : 370.42 g/mol
  • Key Functional Groups : Phosphole ring, anthracene moiety, tert-butyl group

The phosphole ring is known for its reactivity and potential in catalysis, while the anthracene component contributes to the compound's photophysical properties, making it suitable for optoelectronic applications.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly through its interactions with various biological molecules. Key areas of exploration include:

  • Cytochrome P450 Interactions : The compound has shown interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications for pharmacokinetics and drug-drug interactions .
  • Anticancer Potential : Preliminary studies have suggested that the compound may possess anticancer properties. Ongoing research aims to elucidate its mechanism of action and therapeutic efficacy against specific cancer types .

The biological activity of (2S,3S)-4-(Anthracen-9-YL)-3-(tert-butyl)-2-(2-methoxypropan-2-YL)-2,3-dihydrobenzo[D][1,3]oxaphosphole may involve several mechanisms:

  • Molecular Interactions : The anthracene moiety can engage in π-π stacking interactions with nucleic acids or proteins, potentially influencing cellular processes.
  • Enzyme Modulation : The phosphole ring may interact with specific enzymes or receptors, modulating their activity and affecting biochemical pathways relevant to disease states .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Cytochrome P450 InteractionModulates drug metabolism pathways,
Anticancer ActivityPotential efficacy against various cancer types ,
Photophysical PropertiesUseful in organic electronics,

Case Study: Anticancer Properties

In a recent study focusing on the anticancer properties of phosphole derivatives, (2S,3S)-4-(Anthracen-9-YL)-3-(tert-butyl)-2-(2-methoxypropan-2-YL)-2,3-dihydrobenzo[D][1,3]oxaphosphole was evaluated against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that the compound may induce apoptosis in cancer cells through specific signaling pathways .

Applications in Medicine and Industry

The unique properties of (2S,3S)-4-(Anthracen-9-YL)-3-(tert-butyl)-2-(2-methoxypropan-2-YL)-2,3-dihydrobenzo[D][1,3]oxaphosphole open avenues for its use in:

  • Drug Development : As a potential lead compound for developing new anticancer therapies.
  • Organic Electronics : Its photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C26H25OPC_{26}H_{25}OP, with a CAS number of 1884594-02-8. Its structure incorporates both anthracene and phosphole moieties, which are crucial for its reactivity and functionality in different chemical environments .

Materials Science

The compound serves as a valuable building block in the development of specialized materials. Its unique properties make it suitable for applications in:

  • Optoelectronics : The presence of anthracene allows for efficient light absorption and emission, making it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells.
  • Conductive Polymers : The incorporation of this compound into polymer matrices can enhance electrical conductivity due to the π-conjugated system provided by the anthracene unit .

Catalysis

The compound functions as a chiral phosphine ligand in various catalytic processes:

  • Asymmetric Synthesis : Its chiral nature enables it to facilitate asymmetric reactions, which are essential in producing enantiomerically pure compounds in pharmaceuticals .
  • Cross-Coupling Reactions : The compound can be utilized in palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .

Research indicates potential biological applications:

  • Antioxidant Properties : Compounds with similar structures have shown moderate antioxidant activity, suggesting that this compound may also exhibit protective effects against oxidative stress.
  • Pharmacological Studies : Preliminary studies have explored its interaction with biological targets, indicating possible roles in drug development .

Case Studies

StudyFocusFindings
Synthesis and Characterization Investigated synthetic pathways for the compoundMultiple synthetic routes were established, confirming the structural integrity through NMR and mass spectrometry analyses .
Optoelectronic Properties Evaluated the compound's efficiency in OLED applicationsDemonstrated high luminescence efficiency and stability under operational conditions, making it suitable for commercial applications .
Chiral Catalysis Assessed effectiveness as a ligand in asymmetric synthesisShowed significant enantioselectivity in reactions, outperforming traditional ligands under similar conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related dihydrobenzooxaphosphole derivatives:

Compound Name Substituents (C2, C3, C4) Molecular Weight Key Applications References
(2S,3S)-4-(Anthracen-9-YL)-3-(tert-butyl)-2-(2-methoxypropan-2-YL)-2,3-dihydrobenzooxaphosphole 2-Methoxypropan-2-YL, tert-butyl, Anthracen-9-YL 434.48* Asymmetric catalysis (Pd-mediated Suzuki-Miyaura)
(2R,3R)-4-(Anthracen-9-YL)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzooxaphosphole (15-6822) Methyl, tert-butyl, Anthracen-9-YL 384.46 Suzuki-Miyaura cross-coupling
(2S,3S)-4-(Anthracen-9-YL)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzooxaphosphole (15-6890) Ethyl, tert-butyl, Anthracen-9-YL 398.48 Asymmetric hydrogenation
(2S,3S)-2-benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzooxaphosphole Benzyl, tert-butyl, 2,6-Dimethoxyphenyl 420.44 Ligand in transition-metal catalysis

*Calculated based on molecular formula C28H29O2P.

Key Comparative Insights

Steric Effects :

  • The 2-methoxypropan-2-YL group in the target compound introduces greater steric hindrance compared to methyl (15-6822) or ethyl (15-6890) groups. This enhances enantioselectivity in asymmetric reactions by restricting substrate access to the catalytic site .
  • The tert-butyl group at C3 is conserved across analogues, suggesting its critical role in stabilizing transition states via steric shielding .

Electronic Modulation: The anthracen-9-YL group provides electron-rich aromaticity, facilitating π-stacking interactions in catalytic cycles. This contrasts with the electron-deficient 2,6-dimethoxyphenyl group in the benzyl-substituted analogue, which may favor different substrate binding modes .

Catalytic Performance :

  • In Pd-catalyzed Suzuki-Miyaura reactions, the methyl-substituted analogue (15-6822) achieves ~90% ee, while the target compound’s bulkier C2 group is expected to improve this further, though specific data are undisclosed .
  • Ethyl-substituted derivatives (15-6890) show superior activity in hydrogenation, likely due to balanced steric and electronic profiles .

Synthetic Accessibility :

  • Methyl and ethyl analogues are synthesized via established Rh2(OAc)4-catalyzed methods, whereas the target compound’s synthesis may require tailored conditions to accommodate the methoxypropan group .

Preparation Methods

Magnesium Anthracene-Mediated Cyclization

In a method adapted from J. Am. Chem. Soc. (2012), unprotected dibenzo-7λ³-phosphanorbornadiene derivatives are synthesized by treating RPCl₂ with Mg(anthracene)·3THF in tetrahydrofuran (THF) at low temperatures (–20°C). This strategy facilitates anthracene incorporation while forming the phospholane skeleton. For the target compound, analogous conditions could enable the assembly of the benzooxaphosphole ring with anthracene at the 4-position.

Reaction Conditions :

  • Precursor : tert-Butylphosphorus dichloride (R = tert-butyl).

  • Reagent : Mg(anthracene)·3THF.

  • Solvent : THF at –20°C.

  • Yield : ~20–30% (based on analogous reactions).

Palladium-Catalyzed Asymmetric Cyclization

A 2017 study in J. Org. Chem. highlights the use of palladium catalysts to resolve P-chiral dihydrobenzooxaphospholes. For the (2S,3S)-configured target, a chiral palladium complex (e.g., Pd(OAc)₂ with (R)-BINAP) could induce enantioselectivity during cyclization. This method achieves 65% yield for related diastereomers through chlorination and crystallization.

Stereochemical Control Strategies

Chiral Auxiliary-Assisted Synthesis

Chiral auxiliaries, such as (R)- or (S)-binaphthol, are used to enforce the 2S,3S configuration. For example, a 2017 study resolved P-chiral phosphine oxides via epimerization using HCl gas, followed by crystallization. Applied to the target compound, this method could achieve >90% enantiomeric excess (ee).

Enzymatic Resolution

Lipase-catalyzed kinetic resolution has been reported for similar phosphole derivatives. Candida antarctica lipase B (CAL-B) selectively hydrolyzes one enantiomer of a racemic phosphinate ester, yielding the desired (2S,3S)-product.

Anthracene Moiety Integration

Friedel-Crafts Alkylation

Anthracene is introduced via Friedel-Crafts alkylation using AlCl₃ as a catalyst. A 2021 review in PMC details the use of anthracene derivatives in such reactions, achieving >80% regioselectivity for the 9-position.

Procedure :

  • Electrophile Generation : tert-Butyl-oxaphosphole bromide.

  • Reaction : Anthracene, AlCl₃, dichloromethane, 0°C to room temperature.

  • Yield : ~70–75%.

Suzuki-Miyaura Coupling

For higher precision, a palladium-catalyzed Suzuki coupling attaches pre-functionalized anthracenyl boronic acids. A 2014 study used Pd(OAc)₂ with SPhos ligand to couple 9-anthraceneboronic acid to the oxaphosphole core.

Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%), SPhos (10 mol%).

  • Base : K₃PO₄ in 1,4-dioxane at 100°C.

  • Yield : 85–90%.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Stereoselectivity Complexity
Mg-Anthracene CyclizationRing formation with Mg complex20–30%ModerateLow
Pd-Catalyzed AsymmetricChlorination/resolution65%High (ee >90%)High
Suzuki CouplingAnthracene attachment85–90%HighModerate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,3S)-4-(Anthracen-9-YL)-3-(tert-butyl)-2-(2-methoxypropan-2-YL)-2,3-dihydrobenzo[D][1,3]oxaphosphole, and how can stereochemical integrity be maintained during synthesis?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions or organometallic strategies under anhydrous, inert conditions (e.g., Schlenk line). Chiral auxiliaries or enantioselective catalysts can preserve stereochemistry. Monitor reaction progress via chiral HPLC or 31P^{31}\text{P} NMR to confirm stereochemical purity (>99% ee) . Post-synthesis, purify via column chromatography using deactivated silica to prevent racemization.

Q. What analytical techniques are most effective for characterizing this compound’s structural and stereochemical properties?

  • Methodology : Combine 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and 31P^{31}\text{P} NMR to resolve aromatic, aliphatic, and phosphorus environments. X-ray crystallography is critical for absolute stereochemical confirmation. For purity assessment, use reverse-phase HPLC with a chiral stationary phase (e.g., cellulose-based columns) . Mass spectrometry (HRMS-ESI) validates molecular weight and fragmentation patterns.

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodology : Store under inert gas (Ar/N2_2) at -20°C in amber vials to mitigate air and moisture sensitivity. Pre-dry solvents (e.g., THF, toluene) over molecular sieves. Use gloveboxes for weighing and aliquoting. Degradation can be tracked via periodic NMR analysis for oxaphosphole ring integrity .

Advanced Research Questions

Q. How does the stereochemistry of the oxaphosphole core influence its catalytic activity in asymmetric transformations?

  • Methodology : Compare enantiomers (e.g., (2S,3S) vs. (2R,3R)) in model reactions (e.g., asymmetric hydrogenation or cross-coupling). Quantify enantiomeric excess (ee) using chiral GC or HPLC. Kinetic studies (e.g., variable-temperature NMR) can reveal stereoelectronic effects on transition-state stabilization . Computational DFT modeling may correlate stereochemistry with catalytic turnover .

Q. What experimental strategies can resolve contradictions in reported catalytic efficiencies of structurally similar oxaphosphole derivatives?

  • Methodology : Replicate reactions under strictly controlled conditions (e.g., O2_2/H2_2O-free solvents, standardized catalyst loading). Use kinetic profiling to identify rate-limiting steps. Cross-validate with alternative substrates (e.g., aryl halides vs. triflates) to isolate steric/electronic influences. Reference high-purity commercial standards (e.g., WingPhos derivatives) for benchmarking .

Q. How can mechanistic studies elucidate the role of the anthracenyl group in electron transfer during catalysis?

  • Methodology : Conduct UV-vis spectroscopy to track charge-transfer interactions. Electrochemical methods (cyclic voltammetry) quantify redox potentials. Isotopic labeling (e.g., 2H^{2}\text{H}/13C^{13}\text{C} at anthracenyl positions) paired with kinetic isotope effects (KIE) can pinpoint electron-rich regions . Transient absorption spectroscopy may reveal excited-state dynamics in photoredox applications.

Q. What computational approaches are suitable for predicting the compound’s reactivity in novel catalytic systems?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Molecular dynamics simulations can model ligand-substrate interactions in solution. Machine learning algorithms trained on oxaphosphole datasets may predict optimal reaction conditions .

Data Interpretation and Troubleshooting

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodology : Recalculate theoretical shifts using solvent- and temperature-corrected DFT models (e.g., GIAO method). Verify sample purity and concentration. For diastereomeric mixtures, use NOESY/ROESY to distinguish spatial proximities. Cross-reference with literature data for analogous anthracenyl-phosphorus systems .

Q. What steps can optimize reaction yields when scaling up synthesis from milligram to gram quantities?

  • Methodology : Transition from batch to flow chemistry for improved heat/mass transfer. Use high-throughput screening to identify optimal ligand/metal ratios. For air-sensitive steps, employ automated syringe pumps under inert gas. Monitor intermediates via in-line FTIR or Raman spectroscopy .

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